An In-Depth Technical Guide to N-Benzyl-N-bis-PEG4: A Core Component in Targeted Protein Degradation
An In-Depth Technical Guide to N-Benzyl-N-bis-PEG4: A Core Component in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-Benzyl-N-bis-PEG4, a bifunctional linker increasingly utilized in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of therapeutic agents that co-opt the body's own cellular machinery to selectively eliminate disease-causing proteins. The linker component of a PROTAC is a critical determinant of its efficacy, influencing solubility, cell permeability, and the geometry of the ternary complex formed between the target protein and an E3 ubiquitin ligase.
Core Properties and Chemical Identity
N-Benzyl-N-bis-PEG4, identified by the CAS number 1680183-01-0 , is a branched polyethylene glycol (PEG) derivative. The nomenclature can vary across suppliers, with "N-Benzyl-N-bis(PEG3-OH)" being a common synonym, which accurately reflects the structure containing two triethylene glycol arms. For clarity and consistency, this guide will refer to the compound by its CAS number and the name N-Benzyl-N-bis-PEG4.
Physicochemical and Structural Data
A summary of the key quantitative data for N-Benzyl-N-bis-PEG4 is presented in the table below, compiled from various chemical supplier databases.
| Property | Value | Source |
| CAS Number | 1680183-01-0 | MedchemExpress, AxisPharm, BroadPharm |
| Molecular Formula | C23H41NO8 | MedchemExpress, AxisPharm, BroadPharm |
| Molecular Weight | 459.57 g/mol | MedchemExpress |
| Purity | Typically ≥95% | AxisPharm, BroadPharm |
| Appearance | Not consistently reported; may vary | --- |
| Solubility | Soluble in DMSO, DCM, DMF | BroadPharm |
| Storage Conditions | -20°C for long-term storage | BroadPharm |
Role in PROTAC Design and Mechanism of Action
N-Benzyl-N-bis-PEG4 serves as a flexible linker in the synthesis of PROTACs. Its primary function is to covalently connect a ligand that binds to a target protein of interest (POI) with another ligand that recruits an E3 ubiquitin ligase. The PEG nature of the linker is crucial for enhancing the solubility and drug-like properties of the resulting PROTAC molecule, which are often large and can have poor aqueous solubility.
The general mechanism of action for a PROTAC utilizing a linker like N-Benzyl-N-bis-PEG4 is a catalytic process that leads to the degradation of the target protein. This process is illustrated in the signaling pathway diagram below.
Caption: A diagram illustrating the catalytic cycle of PROTAC-mediated protein degradation.
Experimental Protocols
The following sections provide generalized experimental protocols relevant to the use of N-Benzyl-N-bis-PEG4 in PROTAC development.
General Synthesis of a PROTAC Using N-Benzyl-N-bis-PEG4
This protocol outlines a conceptual synthetic route. The specific reaction conditions and purification methods will need to be optimized for the particular POI and E3 ligase ligands being used.
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Functionalization of the Linker: The terminal hydroxyl groups of N-Benzyl-N-bis-PEG4 can be functionalized to introduce reactive groups for conjugation. For example, they can be converted to mesylates or tosylates for subsequent nucleophilic substitution, or oxidized to carboxylic acids for amide bond formation.
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First Ligand Coupling: One of the functionalized arms of the linker is reacted with the first ligand (either the POI-binding moiety or the E3 ligase-recruiting moiety). This is typically achieved through standard coupling chemistries such as amide bond formation (e.g., using HATU or EDC as coupling agents) or click chemistry.
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Deprotection (if necessary): If protecting groups were used on the second reactive arm of the linker or on the first ligand, they are removed at this stage.
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Second Ligand Coupling: The remaining reactive group on the linker-ligand intermediate is then coupled to the second ligand to form the final PROTAC molecule.
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Purification: The final PROTAC product is purified, typically using techniques such as flash column chromatography or preparative HPLC.
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Characterization: The structure and purity of the synthesized PROTAC are confirmed by analytical methods such as LC-MS and NMR.
Evaluation of PROTAC-Induced Protein Degradation by Western Blot
This is a standard method to assess the efficacy of a newly synthesized PROTAC.
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Cell Culture and Treatment: Plate the target cells at an appropriate density and allow them to adhere. Treat the cells with varying concentrations of the PROTAC for a specified period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
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Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.
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Protein Quantification: Determine the total protein concentration in each lysate using a protein assay (e.g., BCA assay).
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SDS-PAGE and Western Blotting:
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Normalize the protein amounts for all samples and separate the proteins by SDS-PAGE.
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Transfer the separated proteins to a PVDF or nitrocellulose membrane.
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Block the membrane to prevent non-specific antibody binding.
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Incubate the membrane with a primary antibody specific to the target protein. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used.
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Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
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Detect the protein bands using a chemiluminescent substrate and an imaging system.
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Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein levels to the loading control and calculate the percentage of protein degradation relative to the vehicle-treated control.
The general workflow for the design and evaluation of a PROTAC is depicted in the diagram below.
Caption: A flowchart outlining the key stages in the development and evaluation of a PROTAC.
Concluding Remarks for the Research Professional
N-Benzyl-N-bis-PEG4 represents a valuable tool in the expanding field of targeted protein degradation. Its branched structure and PEG composition offer advantages in terms of creating PROTACs with favorable physicochemical properties. While the specific design and synthesis of a PROTAC require careful optimization for each target, the principles and protocols outlined in this guide provide a solid foundation for researchers and drug development professionals working in this exciting area of therapeutic innovation. The continued exploration of linkers with diverse architectures, such as N-Benzyl-N-bis-PEG4, will undoubtedly contribute to the development of next-generation protein degraders with enhanced efficacy and safety profiles.
